molecular formula C15H26O2 B13784166 1-Methylheptyl cyclopent-2-ene-1-acetate CAS No. 93981-12-5

1-Methylheptyl cyclopent-2-ene-1-acetate

Katalognummer: B13784166
CAS-Nummer: 93981-12-5
Molekulargewicht: 238.37 g/mol
InChI-Schlüssel: DGKKEXMAGIKVTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylheptyl cyclopent-2-ene-1-acetate is an organic compound with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol. It is known for its unique structure, which includes a cyclopentene ring and an acetate group. This compound is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Methylheptyl cyclopent-2-ene-1-acetate typically involves esterification reactions. One common method is the reaction between 1-methylheptyl alcohol and cyclopent-2-ene-1-acetic acid in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-Methylheptyl cyclopent-2-ene-1-acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group into an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methylheptyl cyclopent-2-ene-1-acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: This compound is used in the production of fragrances and flavors due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of 1-Methylheptyl cyclopent-2-ene-1-acetate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1-Methylheptyl cyclopent-2-ene-1-acetate can be compared with similar compounds such as:

    1-Methylheptyl cyclopent-2-ene-1-carboxylate: Similar structure but with a carboxylate group instead of an acetate group.

    1-Methylheptyl cyclopent-2-ene-1-alcohol: Contains an alcohol group instead of an acetate group.

    Cyclopent-2-ene-1-acetic acid: The parent acid from which the ester is derived.

Eigenschaften

CAS-Nummer

93981-12-5

Molekularformel

C15H26O2

Molekulargewicht

238.37 g/mol

IUPAC-Name

octan-2-yl 2-cyclopent-2-en-1-ylacetate

InChI

InChI=1S/C15H26O2/c1-3-4-5-6-9-13(2)17-15(16)12-14-10-7-8-11-14/h7,10,13-14H,3-6,8-9,11-12H2,1-2H3

InChI-Schlüssel

DGKKEXMAGIKVTE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C)OC(=O)CC1CCC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.